molecular formula C11H7N3O2S B1418176 3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1389455-64-4

3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No. B1418176
M. Wt: 245.26 g/mol
InChI Key: MLMBZQLCTHUGAO-UHFFFAOYSA-N
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Description

“3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” is a chemical compound . It’s part of the 1,2,4-oxadiazole derivatives, which are known to exhibit a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, like the compound , involves various chemical reactions. One approach is the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

  • Synthesis of Antimicrobial Compounds : Compounds synthesized from 1,2,4-oxadiazoles and pyridines, including structures related to 3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, have shown potential in antimicrobial applications. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlights this potential (Bayrak et al., 2009).

  • Role in Heterocyclic Derivative Formation : The compound plays a role in the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. These derivatives are significant due to their diverse biological activities (El‐Sayed et al., 2008).

  • Development of Antibacterial Drugs : Research has shown that oxadiazoles incorporating pyridyl triazole rings, like the compound , may serve as a pharmacophore structure in molecules for developing antibacterial candidate drugs. This was demonstrated through the synthesis and antibacterial activity evaluation of polyheterocycles (Hu et al., 2005).

  • Synthesis of Isoxazoles : The compound is involved in the synthesis of isoxazoles, such as the reaction of 3,4,4-trichloro-1-(2-thienyl)but-3-en-1-one with hydroxylamine, leading to the creation of 5-substituted 3-[5-(2-thienyl)isoxazol-3-yl]-1,2,4-oxadiazoles, which are important in medicinal chemistry (Potkin et al., 2011).

  • Potential in Anticancer Research : There is a growing interest in synthesizing and studying the anticancer activities of derivatives of 1,3,4-oxadiazoles and pyridines. Research has explored the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, indicating the compound's potential role in this field (Redda et al., 2007).

  • Optical Properties in Spectroscopy : The compound has been used in the synthesis of novel derivatives, like 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole, and their optical properties have been investigated. This research is significant for understanding the absorption and emission characteristics in spectroscopy (Ge et al., 2014).

  • Exploring Polymorphism : Studies on polymorphism, such as the examination of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)- and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-ones, have been conducted. These studies are crucial for understanding the different crystalline forms of such compounds, which can influence their pharmaceutical properties (Shishkina et al., 2019).

  • Antimycobacterial Activity : The compound has been linked to the synthesis and antimycobacterial activity evaluation of 3-(Arylaminomethyl)-5- (Pyridin-4-yl)-1,3,4-Oxadiazole-(3H)-thi-2-One Derivatives against Mycobacterium tuberculosis, demonstrating its potential in treating tuberculosis (Asif et al., 2020).

properties

IUPAC Name

3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-10-8(2-1-4-12-10)11-13-9(14-16-11)7-3-5-17-6-7/h1-6H,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMBZQLCTHUGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NC(=NO2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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